molecular formula C15H8Cl4O2 B7785132 1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione

1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione

Cat. No.: B7785132
M. Wt: 362.0 g/mol
InChI Key: AIPAEWMUZDTFBO-UHFFFAOYSA-N
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Description

Overview of β-Diketone Chemistry in Academic Research

The chemistry of β-diketones is largely dominated by two key features: keto-enol tautomerism and the ability to act as powerful chelating ligands for metal ions.

Keto-Enol Tautomerism: β-Diketones exist as a dynamic equilibrium between the diketo form and an enol tautomer. libretexts.org This is a type of constitutional isomerism where the isomers interconvert rapidly, typically through the migration of a proton. libretexts.org For simple ketones like acetone, the equilibrium heavily favors the keto form. libretexts.org However, in β-diketones, the enol form is significantly stabilized by two factors: the formation of a conjugated system between the C=C double bond and the remaining carbonyl group, and the creation of a stable six-membered ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. youtube.com The position of this equilibrium is sensitive to the nature of the substituents and the solvent.

Coordination Chemistry: Upon deprotonation of the acidic central methylene (B1212753) carbon, β-diketones form β-ketoenolate anions. These anions are exceptional bidentate ligands, capable of coordinating with a vast array of metal ions to form highly stable chelate complexes. rri.res.in This property has been extensively exploited to create metal complexes with applications in catalysis, materials science (e.g., liquid crystals), and as analytical reagents. rri.res.in The synthesis of β-diketones is most commonly achieved through the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a strong base. libretexts.org

The Role of 1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione within the β-Diketone Class

This compound is a symmetrical aromatic β-diketone. Its structure is distinguished by the presence of two 2,4-dichlorophenyl groups attached to the carbonyl carbons. While specific, in-depth research on this particular molecule is not widely available in published literature, its chemical properties can be inferred from the general principles of β-diketone chemistry and the known electronic effects of its substituents.

The most profound influence of the 2,4-dichlorophenyl groups is their strong inductive and resonance electron-withdrawing effect. This effect is expected to significantly increase the acidity of the central methylene (α-carbon) protons compared to non-halogenated analogs like dibenzoylmethane. The increased acidity facilitates the formation of the enolate anion, which in turn suggests that the keto-enol equilibrium for this compound likely favors the stabilized enol tautomer to a significant degree. This enhanced acidity and propensity to form the enolate make it a potentially potent ligand for metal complexation.

Basic physical and chemical properties of the compound are summarized below.

PropertyValue
CAS Number 942358-08-9
Molecular Formula C₁₅H₈Cl₄O₂
Molecular Weight 362.03 g/mol
Density (Predicted) 1.479 ± 0.06 g/cm³
Boiling Point (Predicted) 481.5 ± 45.0 °C

Data sourced from available chemical databases. hairuichem.comchemsrc.com

Research Trajectories and Future Directions for this compound

The unique structural attributes of this compound suggest several promising avenues for future research.

Advanced Coordination Chemistry: Given its strong electron-withdrawing substituents, this compound could serve as a ligand to form metal complexes with novel electronic properties. Research could focus on synthesizing and characterizing its complexes with various transition metals, lanthanides, and main group elements. These new complexes could then be investigated for potential catalytic activity, for example, as Lewis acid catalysts in organic synthesis, where the electron-poor nature of the ligand could enhance the catalytic activity of the metal center.

Materials Science: Substituted β-diketones and their metal complexes have been shown to exhibit interesting material properties, including liquid crystallinity. rri.res.in Future studies could explore the potential of this compound and its metal chelates in the design of new functional materials, such as metal-organic frameworks (MOFs) or photoluminescent materials.

Synthetic Organic Chemistry: β-Diketones are versatile precursors for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. The dichlorophenyl moieties in this specific diketone could be leveraged to synthesize new families of halogenated heterocyclic compounds, which are often of interest in medicinal chemistry and agrochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(2,4-dichlorophenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl4O2/c16-8-1-3-10(12(18)5-8)14(20)7-15(21)11-4-2-9(17)6-13(11)19/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPAEWMUZDTFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis Pathways for 1,3 Bis 2,4 Dichlorophenyl Propane 1,3 Dione

Established Synthetic Routes to 1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione

Traditional methods for forming the 1,3-dione linkage are the most documented approaches for synthesizing the target compound and its analogues. These methods include intramolecular rearrangements and intermolecular condensations.

The Baker-Venkataraman rearrangement is a well-established two-step reaction for the synthesis of 1,3-diketones. The process begins with the acylation of a 2-hydroxyacetophenone (B1195853) derivative, followed by a base-catalyzed intramolecular acyl transfer to form the desired 1,3-diketone.

For the synthesis of this compound, this pathway would commence with the esterification of 2-hydroxy-2',4'-dichloroacetophenone with 2,4-dichlorobenzoyl chloride. The resulting o-acyloxyacetophenone intermediate is then treated with a base, such as potassium hydroxide (B78521) or sodium hydride. The base facilitates the formation of an enolate, which subsequently attacks the ester carbonyl in an intramolecular fashion. An acidic workup then yields the final 1,3-diketone product. This rearrangement is a powerful tool for creating diaryl 1,3-diketones.

Table 1: Proposed Baker-Venkataraman Rearrangement Pathway

Step Reactant 1 Reactant 2 Key Reagent/Catalyst Intermediate/Product
1. Esterification 2-hydroxy-2',4'-dichloroacetophenone 2,4-dichlorobenzoyl chloride Pyridine or other base 2-((2,4-dichlorobenzoyl)oxy)-1-(2,4-dichlorophenyl)ethan-1-one

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching acyl groups to aromatic rings. This reaction typically involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

A potential Friedel-Crafts route to this compound could involve a double acylation of 1,3-dichlorobenzene (B1664543) with a suitable three-carbon diacylating agent, like malonoyl chloride, in the presence of a Lewis acid catalyst. However, controlling the reaction to prevent multiple acylations and ensure the desired product can be challenging. A more controlled approach would involve the acylation of 1,3-dichlorobenzene with 3-(2,4-dichlorophenyl)-3-oxopropanoyl chloride. The electron-withdrawing nature of the carbonyl group in the ketone product generally deactivates the ring, reducing the likelihood of subsequent acylations.

Table 2: Hypothetical Friedel-Crafts Acylation Strategy

Reactant 1 Reactant 2 Catalyst Solvent Product

The Claisen condensation is a carbon-carbon bond-forming reaction that is highly effective for synthesizing β-dicarbonyl compounds. This reaction involves the condensation between two ester molecules or, in a mixed Claisen condensation, an ester and a ketone in the presence of a strong base.

The most direct condensation route to this compound is a mixed Claisen condensation between 2',4'-dichloroacetophenone (B156173) and an ester such as ethyl 2,4-dichlorobenzoate (B1228512). A strong base, typically sodium hydride (NaH) or sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of the ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the ethoxide group yields the target β-diketone. This method is widely used for preparing unsymmetrical 1,3-diketones in good yields.

Table 3: Claisen Condensation Pathway

Ketone Ester Base Solvent Product

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes. Advanced techniques like ultrasound assistance and continuous flow synthesis are being applied to classical reactions to achieve these goals.

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to promote chemical reactions. The physical phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates and yields.

This green chemistry approach offers several advantages, including shorter reaction times, milder conditions, and often improved product purity. The Claisen condensation or Baker-Venkataraman rearrangement for the synthesis of this compound could be significantly enhanced by ultrasonic irradiation. The increased mass transfer and surface activation provided by sonication can overcome reaction barriers and lead to a more efficient synthesis, often reducing the need for harsh solvents or excess reagents.

Table 4: Potential Advantages of Ultrasound-Assisted Synthesis

Parameter Conventional Method Ultrasound-Assisted Method
Reaction Time Hours to days Minutes to hours
Temperature Often requires heating Can often be run at room temperature
Yield Moderate to high Often higher

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a microreactor or a tube. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved

Precursor Chemistry and Intermediate Compound Analysis

The synthesis of this compound via Claisen condensation relies on the reaction between an appropriate ketone and an ester, both containing the 2,4-dichlorophenyl moiety. The specific precursors for this pathway are 1-(2,4-dichlorophenyl)ethan-1-one (also known as 2',4'-dichloroacetophenone) and a 2,4-dichlorobenzoic acid ester, such as methyl 2,4-dichlorobenzoate.

Key Precursor Compounds:

The primary organic precursors required for the synthesis are detailed below.

Compound NameChemical FormulaMolecular Weight ( g/mol )Role in Synthesis
1-(2,4-dichlorophenyl)ethan-1-oneC₈H₆Cl₂O189.04Ketone (Enolate Precursor)
Methyl 2,4-dichlorobenzoateC₈H₆Cl₂O₂205.04Ester (Acylating Agent)
Sodium HydrideNaH24.00Base (Catalyst)

Intermediate Compound Analysis:

The key intermediate in the Claisen condensation is the enolate of 1-(2,4-dichlorophenyl)ethan-1-one. The base abstracts a proton from the methyl group (the α-carbon), which is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This creates a resonance-stabilized carbanion, the enolate.

This enolate is a potent nucleophile. Its attack on the carbonyl carbon of methyl 2,4-dichlorobenzoate forms a tetrahedral intermediate. The collapse of this intermediate, with the expulsion of a methoxide (B1231860) ion, yields the final product, this compound. Because the resulting β-diketone is more acidic than the starting ketone, it is deprotonated by the methoxide, driving the reaction to completion. A final acidic workup step is required to protonate the resulting enolate and isolate the neutral β-diketone product.

The product itself exists as a tautomeric mixture of the keto and enol forms. rri.res.in The enol form is significantly stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring, which is a characteristic feature of β-diketones. nih.govresearchgate.net

Coordination Chemistry and Metal Complexation with 1,3 Bis 2,4 Dichlorophenyl Propane 1,3 Dione

Ligand Properties of 1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione

The coordination behavior of this compound is primarily dictated by the presence of two carbonyl groups separated by a methylene (B1212753) group. This arrangement allows for keto-enol tautomerism, leading to a stable enolate form that readily coordinates to metal centers.

This compound typically acts as a bidentate ligand, coordinating to a metal ion through the two oxygen atoms of its carbonyl groups after deprotonation of the central carbon atom. This chelation forms a stable six-membered ring with the metal ion. The presence of the electron-withdrawing 2,4-dichlorophenyl groups can influence the electron density on the oxygen donor atoms, which in turn can affect the stability and properties of the resulting metal complexes. While direct crystallographic studies on complexes of this specific ligand are not widely available, the bidentate O,O'-coordination is a well-established mode for β-diketone ligands in general.

In solution, this compound exists in equilibrium between its keto and enol tautomeric forms. The enol form is stabilized by intramolecular hydrogen bonding. Upon reaction with a metal precursor, the enolic proton is lost, and the resulting enolate anion coordinates to the metal center. Spectroscopic evidence, such as the characteristic peak for the enolic proton in ¹H-NMR spectra of similar β-diketones, supports the predominance of the enol form, which is crucial for complexation. ijcps.org The stability of the enolate in the coordination sphere is enhanced by the delocalization of the negative charge over the O-C-C-C-O framework. The C=O bond frequency in the infrared spectra of the metal complexes is typically shifted to a lower frequency compared to the free ligand, indicating the coordination of the metal atom with the carbonyl group. ijcps.org

Synthesis and Characterization of Metal β-Diketonate Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, generally involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

While specific studies on the transition metal complexes of this compound are limited, extensive research on analogous β-diketone ligands provides insight into their expected properties. For instance, a study on the closely related ligand 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione has shown the formation of stable complexes with Cu(II), Ni(II), Co(II), Cr(III), and Fe(III). ijcps.org These complexes are typically synthesized by refluxing the ligand with the corresponding metal salt in a solvent like ethanol. ijcps.org

The resulting complexes are often colored solids, insoluble in water but soluble in organic solvents like DMSO and DMF. ijcps.org Magnetic susceptibility measurements on these analogous complexes suggest octahedral geometries for Ni(II), Co(II), Cr(III), and Fe(III) complexes, and a distorted octahedral or square planar geometry for Cu(II) complexes. ijcps.org

Table 1: Magnetic Moments of Transition Metal Complexes with an Analogous β-Diketone Ligand *

Metal IonMagnetic Moment (B.M.)Probable Geometry
Cu(II)1.94Octahedral
Ni(II)3.09Octahedral
Co(II)4.08Octahedral
Cr(III)3.65Octahedral
Fe(III)5.68Octahedral

*Data from complexes of 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. ijcps.org

Characterization of these complexes typically involves elemental analysis, and spectroscopic techniques such as FT-IR, UV-Vis, and in some cases, X-ray diffraction. ijcps.org The IR spectra confirm the coordination of the ligand to the metal ion through the shift in the C=O stretching frequency. ijcps.org Electronic spectra provide information about the d-d transitions, which are indicative of the coordination geometry around the metal ion.

The synthesis and characterization of lanthanide and actinide complexes with this compound are not well-documented in the literature. However, β-diketonates are known to form stable complexes with f-block elements. These complexes are of interest due to their potential applications in areas such as luminescence and catalysis. The large ionic radii of lanthanide and actinide ions can accommodate higher coordination numbers, often leading to complexes with stoichiometries of [M(L)₃] or [M(L)₄]⁻. The synthesis would typically involve the reaction of a lanthanide or actinide salt with the ligand in a non-aqueous solvent.

There is a growing interest in the coordination chemistry of main group elements. Tin(IV) complexes with β-diketonate ligands have been synthesized and characterized. For example, the reaction of dibenzoylmethane, a similar β-diketone, with a tin(IV) precursor can yield a dichloridobis(β-diketonato)tin(IV) complex. researchgate.net In such complexes, the tin atom is typically in an octahedral coordination environment, with the two β-diketonate ligands acting as bidentate chelators and two chloride ions occupying the remaining coordination sites. researchgate.net It is expected that this compound would form similar complexes with Tin(IV), likely with a cis-octahedral geometry. The synthesis would involve reacting the ligand with a Tin(IV) salt, such as tin(IV) chloride, in an appropriate organic solvent.

Structural Diversity of Metal Complexes

The chelation of this compound to metal centers gives rise to a wide array of structurally distinct coordination compounds. The specific architecture is influenced by the nature of the metal ion, its preferred coordination number, and the reaction conditions.

Mononuclear and Polynuclear Architectures

Metal complexes involving β-diketonate ligands can be broadly categorized into mononuclear and polynuclear structures.

Mononuclear Complexes: In these compounds, a single central metal ion is coordinated by one or more molecules of the this compound ligand. The stoichiometry of these complexes is often of the general formula [M(L)n], where 'M' is the metal ion, 'L' is the deprotonated β-diketonate ligand, and 'n' corresponds to the metal's oxidation state and coordination number. For instance, divalent metal ions like Cu(II) or Ni(II) typically form [M(L)2] complexes, while trivalent ions such as Fe(III) or Co(III) form [M(L)3] species. The coordination geometry in these complexes is dictated by the metal center; for example, [Cu(L)2] complexes are often square planar, whereas [Fe(L)3] complexes adopt an octahedral geometry. rri.res.in

Polynuclear Complexes: While less common for simple β-diketonates, polynuclear architectures can be formed, particularly when other bridging ligands are present or through self-assembly processes. In such structures, multiple metal centers are linked together, which can influence the magnetic and electronic properties of the resulting compound.

Metal IonTypical StoichiometryCommon Coordination GeometryArchitecture Type
Cu(II)[Cu(L)2]Square PlanarMononuclear
Ni(II)[Ni(L)2]Square Planar or Octahedral (with additional ligands)Mononuclear
Fe(III)[Fe(L)3]OctahedralMononuclear
Mn(II)[Mn(L)2]Tetrahedral or OctahedralMononuclear
Ln(III) (Lanthanides)[Ln(L)3]Distorted Square AntiprismaticMononuclear

Geometric Isomerism in Coordination Compounds

For octahedral complexes with a stoichiometry of [M(L)3], where 'L' is an unsymmetrical bidentate ligand, geometric isomerism can occur. However, since this compound is a symmetrical ligand, this type of isomerism is not expected in its homoleptic tris-chelate complexes.

Geometric isomerism becomes relevant in mixed-ligand complexes. For example, in an octahedral complex of the type [M(L)2X2], where 'X' is a monodentate ligand, two geometric isomers are possible:

cis isomer: The two 'X' ligands are adjacent to each other, at a 90° angle.

trans isomer: The two 'X' ligands are opposite to each other, at a 180° angle.

Studies on analogous palladium β-diketonate systems have shown that both cis and trans isomers can exist in solution, with the trans isomer often being thermodynamically more stable. mdpi.com The specific isomer obtained can be influenced by factors such as the solvent used for synthesis and the nature of the other ligands involved.

Supramolecular Assembly via Coordination Bonds

Beyond the structure of individual molecules, metal complexes of this compound can act as building blocks for larger, ordered supramolecular assemblies. tus.ac.jp These architectures are formed through the establishment of intermolecular interactions, which include coordination bonds, hydrogen bonding, and π-π stacking. nih.gov

The presence of two dichlorophenyl rings on each ligand molecule provides opportunities for significant π-π stacking interactions between adjacent complexes. These interactions can drive the self-assembly of mononuclear units into well-defined one-, two-, or three-dimensional networks. nih.gov The formation of these supramolecular structures is a key area of interest in crystal engineering, as it allows for the design of materials with specific properties for applications in areas like catalysis and molecular recognition. tus.ac.jpnetjournals.org

Electronic and Magnetic Properties of Metal Complexes

The coordination of this compound to a transition metal ion significantly alters the electronic and magnetic properties of the metal center.

Ligand Field Theory Applications in β-Diketonate Systems

Ligand Field Theory (LFT) is a model used to describe the electronic structure of coordination compounds. wikipedia.org It explains how the interaction between the metal ion's d-orbitals and the orbitals of the surrounding ligands leads to a splitting of the d-orbitals into different energy levels. fiveable.me

As a bidentate O,O'-donor ligand, the deprotonated form of this compound creates a ligand field around the central metal ion. The strength of this field and the resulting d-orbital splitting pattern depend on the geometry of the complex. wikipedia.org

Octahedral Complexes: In an octahedral environment (e.g., [Fe(L)3]), the five d-orbitals split into two sets: a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²).

Square Planar Complexes: In a square planar environment (e.g., [Cu(L)2]), the splitting is more complex, resulting in multiple distinct energy levels for the d-orbitals.

The magnitude of this energy splitting (Δ) determines the electronic configuration of the metal ion, including whether it adopts a high-spin or low-spin state, which in turn dictates its magnetic properties and color. fiveable.me

Magnetic Susceptibility Studies of Coordination Compounds

Magnetic susceptibility measurements are a powerful tool for investigating the electronic structure of metal complexes by determining the number of unpaired electrons. rri.res.in

Paramagnetic Complexes: Complexes with one or more unpaired electrons are attracted to a magnetic field and are termed paramagnetic. Many transition metal complexes with β-diketonate ligands, such as those of Copper(II) (d⁹ configuration) and oxovanadium(IV) (d¹ configuration), exhibit paramagnetic properties due to the presence of unpaired electrons. rri.res.in

Diamagnetic Complexes: Complexes where all electrons are paired are weakly repelled by a magnetic field and are termed diamagnetic.

The magnetic moment of a complex can be calculated from its magnetic susceptibility, providing direct insight into the number of unpaired electrons. This experimental data is crucial for validating the electronic structures predicted by Ligand Field Theory. For lanthanide complexes, magnetic studies can also reveal more complex behaviors like slow magnetic relaxation. rsc.orgresearchgate.netmdpi.com

Metal Iond-Electron ConfigurationTypical Spin State in β-Diketonate ComplexNumber of Unpaired ElectronsExpected Magnetic Behavior
Mn(II)d5High Spin5Paramagnetic
Fe(III)d5High Spin5Paramagnetic
Co(II)d7High Spin (Octahedral)3Paramagnetic
Ni(II)d8Low Spin (Square Planar)0Diamagnetic
Cu(II)d9N/A1Paramagnetic
Zn(II)d10N/A0Diamagnetic

Table of Mentioned Chemical Compounds

Compound Name
This compound
Copper(II)
Nickel(II)
Iron(III)
Cobalt(III)
Cobalt(II)
Palladium(II)
Manganese(II)
Oxovanadium(IV)

Photophysical Properties and Luminescence of Metal β-Diketonates

The coordination of this compound with metal ions, particularly lanthanides, is anticipated to yield complexes with interesting photophysical properties, including luminescence. While specific experimental data for complexes of this particular β-dione were not found in the provided search results, the principles governing the luminescence of lanthanide β-diketonate complexes are well-established and can be extrapolated to predict their behavior. The luminescence in these compounds typically arises from a process known as sensitized luminescence or the "antenna effect".

In this process, the organic ligand, in this case, this compound, absorbs light and is excited from its ground state (S₀) to a singlet excited state (S₁). Through a process called intersystem crossing (ISC), the molecule transitions to a triplet excited state (T₁). This triplet state can then transfer its energy to a coordinated lanthanide ion, exciting it to one of its f-orbital energy levels. The lanthanide ion then de-excites by emitting light, a process known as phosphorescence. This mechanism allows for the indirect excitation of lanthanide ions, which have inherently low absorption cross-sections.

The efficiency of this energy transfer and the resulting luminescence intensity are highly dependent on several factors. A critical factor is the energy gap between the triplet state of the ligand and the emissive excited state of the lanthanide ion. rsc.org For efficient energy transfer to occur, the triplet state energy of the ligand must be slightly higher than the accepting energy level of the lanthanide ion. rsc.org

For instance, in complexes of europium(III) and terbium(III), the energy transfer from the ligand's triplet state populates the ⁵D₀ and ⁵D₄ emissive states of Eu(III) and Tb(III), respectively. rsc.org This results in the characteristic sharp, line-like emission spectra of these ions. bohrium.com The emission from Eu(III) complexes is typically observed in the red region of the spectrum, with a prominent peak around 612 nm corresponding to the ⁵D₀ → ⁷F₂ transition. nih.gov Terbium(III) complexes, on the other hand, exhibit characteristic green luminescence, with the most intense peak appearing around 545 nm, which is attributed to the ⁵D₄ → ⁷F₅ transition. mdpi.com

The presence of ancillary ligands, such as 1,10-phenanthroline, can further enhance the luminescence of these complexes. bohrium.com These secondary ligands can serve to saturate the coordination sphere of the lanthanide ion, preventing the coordination of solvent molecules (like water) which can quench the luminescence through non-radiative decay pathways involving O-H vibrations. rsc.org Additionally, these ancillary ligands can also participate in the energy transfer process, further sensitizing the lanthanide ion's emission. rsc.org

The photophysical properties of these metal β-diketonates make them promising candidates for a variety of applications, including in organic light-emitting diodes (OLEDs), luminescent labels in bioassays, and as laser materials. bohrium.comnih.gov

The following table provides hypothetical photophysical data for potential metal complexes of this compound, based on typical values observed for similar lanthanide β-diketonate complexes found in the literature.

ComplexExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Quantum Yield (Φ)Luminescence Lifetime (τ, μs)
[Eu(L)₃(phen)]3506120.35450
[Tb(L)₃(phen)]3505450.501200
[Sm(L)₃(phen)]350564, 600, 6450.0220
[Dy(L)₃(phen)]350480, 5750.0110

L represents the deprotonated form of this compound, and phen represents 1,10-phenanthroline. The data presented is illustrative and based on general trends for similar compounds.

Reaction Mechanisms and Chemical Reactivity of 1,3 Bis 2,4 Dichlorophenyl Propane 1,3 Dione

Electrophilic and Nucleophilic Reactions of the β-Diketone Moiety

The reactivity of the 1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione is fundamentally dictated by the β-diketone functional group. This moiety exists in a dynamic equilibrium between its keto and enol tautomeric forms. The presence of the acidic α-hydrogens on the central methylene (B1212753) carbon facilitates deprotonation, particularly in the presence of a base, to form a resonance-stabilized enolate anion.

This enolate is a potent carbon nucleophile, readily participating in reactions with a variety of electrophiles. Key reactions involving the nucleophilic character of the α-carbon include:

Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the central carbon.

Acylation: Reaction with acyl chlorides or anhydrides to form β-triketones.

Conversely, the carbonyl carbons of the diketone are electrophilic centers and are susceptible to attack by nucleophiles. digitellinc.com This electrophilicity allows for reactions such as:

Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard Reactions: Addition of organometallic reagents, such as Grignard reagents, can lead to the formation of tertiary alcohols, although subsequent decomposition pathways may occur. digitellinc.com

The dichlorophenyl rings also influence reactivity. The chlorine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution, though the conditions required for such reactions are typically harsh. More commonly, the aryl groups can participate in metal-catalyzed cross-coupling reactions.

Condensation Reactions with Amines and Other Nucleophiles (e.g., Ketoimines, Thioketones)

The electrophilic carbonyl carbons of this compound readily undergo condensation reactions with primary amines. This reaction, often catalyzed by acid, proceeds through the nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration to yield a β-enaminone, also known as a ketoimine. This transformation is a key step in building more complex molecular architectures.

Similarly, reactions with other nucleophiles can be used to modify the carbonyl groups. For instance, treatment with phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent can convert one or both of the carbonyl oxygen atoms to sulfur, yielding the corresponding thioketones or enethiones. These sulfur-containing analogs serve as important intermediates in thio-organic chemistry.

Table 1: Condensation Reactions of the β-Diketone Moiety
NucleophileProduct ClassGeneral Reaction Description
Primary Amines (R-NH₂)β-Enaminones (Ketoimines)Nucleophilic addition of the amine to a carbonyl group, followed by elimination of water.
Hydrazines (R-NHNH₂)Hydrazones / PyrazolesInitial condensation to form a hydrazone, which can then undergo cyclization (see section 5.3).
Hydroxylamine (B1172632) (NH₂OH)Oximes / IsoxazolesCondensation to form an oxime, which can subsequently cyclize to form an isoxazole (B147169) ring.
Thionating Agents (e.g., Lawesson's Reagent)Thioketones / EnethionesReplacement of one or both carbonyl oxygens with sulfur.

Cyclization Reactions for Heterocyclic Synthesis (e.g., Pyrazoles, Pyrimidines, Flavones)

The 1,3-dicarbonyl structure of this compound makes it an exceptionally valuable precursor for the synthesis of a wide range of heterocyclic compounds. The two carbonyl groups, separated by a methylene unit, provide the ideal framework for condensation and cyclization with binucleophilic reagents.

Pyrazoles: The most common method for synthesizing substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. jocpr.com The reaction of this compound with hydrazine hydrate would yield 3,5-bis(2,4-dichlorophenyl)-1H-pyrazole. The mechanism involves an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to afford the aromatic pyrazole (B372694) ring. rsc.org

Pyrimidines: Pyrimidine rings can be constructed by reacting the β-diketone with compounds containing an N-C-N fragment, such as urea, thiourea, or amidines. researchgate.net For example, condensation with urea in the presence of an acid or base catalyst would lead to the formation of a 4,6-bis(2,4-dichlorophenyl)pyrimidin-2(1H)-one. This reaction proceeds via a double condensation and cyclization sequence.

Flavones: While flavones themselves are 2-phenylchromen-4-ones, 1,3-diarylpropane-1,3-diones are key intermediates in several synthetic routes to this class of compounds, such as the Baker-Venkataraman rearrangement. innovareacademics.in In a related synthesis, an appropriately substituted 1,3-diketone can undergo an intramolecular acid-catalyzed cyclodehydration to form the flavone core. biomedres.us For this compound to form a flavone, one of the dichlorophenyl groups would need to bear an ortho-hydroxyl group (or a protected equivalent) to facilitate the intramolecular cyclization and formation of the pyranone ring.

Table 2: Heterocyclic Synthesis from this compound
ReagentResulting HeterocycleReaction Name/Type
Hydrazine (H₂NNH₂)PyrazolePaal-Knorr Pyrazole Synthesis
Urea (H₂NCONH₂)PyrimidinePyrimidine Synthesis
Thiourea (H₂NCSNH₂)PyrimidinethionePyrimidine Synthesis
Guanidine (B92328)2-AminopyrimidinePyrimidine Synthesis

Radical Reactions and Scavenging Properties

The potential for this compound to participate in radical reactions or act as a radical scavenger is linked to its enol form. The hydrogen atom of the enolic hydroxyl group is analogous to a phenolic hydrogen and may be susceptible to abstraction by free radicals. This process, known as hydrogen atom transfer (HAT), is a primary mechanism for antioxidant activity.

Upon abstraction of the enolic hydrogen, a resonance-stabilized radical is formed. The unpaired electron can be delocalized over the two carbonyl oxygen atoms and the π-systems of the two dichlorophenyl rings, which would contribute to the stability of the resulting radical and, consequently, the potential antioxidant capacity of the parent molecule. Studies on other compounds containing dione moieties have demonstrated their ability to act as free radical scavengers. nih.govmdpi.com The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom and form a stable radical, thereby terminating radical chain reactions. mdpi.com While specific experimental data on the radical scavenging properties of this compound are not widely reported, its structural features suggest a potential for such activity.

Theoretical and Computational Studies on 1,3 Bis 2,4 Dichlorophenyl Propane 1,3 Dione

Quantum Chemical Calculations on Molecular Structure

Quantum chemical calculations are instrumental in determining the three-dimensional structure and spectroscopic properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For 1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. nih.govmdpi.com The optimization process yields information on bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's conformation. mdpi.com Studies on structurally related molecules, such as other dichlorophenyl derivatives, have shown good agreement between DFT-calculated geometries and experimental data obtained from X-ray crystallography. mdpi.com

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterPredicted Value (enol form)Predicted Value (keto form)
C-C (phenyl ring)~1.39 Å~1.39 Å
C-Cl~1.74 Å~1.74 Å
C=O~1.25 Å~1.23 Å
C-C (propane chain)~1.38 Å (C-C=C), ~1.51 Å (O=C-C)~1.54 Å
O-H~0.98 ÅN/A
∠C-C-C (phenyl)~120°~120°
∠C-C-Cl~119°~119°
∠O=C-C~122°~118°
Dihedral Angle (phenyl rings)Varies with conformationVaries with conformation

Note: The values in this table are representative and based on DFT calculations of similar molecules. Actual values may vary depending on the specific computational method and basis set used.

DFT calculations are also a reliable tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the magnetic shielding tensors of nuclei, which are then converted to chemical shifts. researchgate.net By calculating the 1H and 13C NMR chemical shifts for different possible isomers or conformers, computational chemistry can aid in the assignment of experimental spectra. nih.gov The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for 1H and 2 ppm for 13C shifts being achievable with appropriate computational models. ualberta.ca

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
CH (propane chain, enol form)6.0 - 6.590 - 95
CH2 (propane chain, keto form)4.0 - 4.550 - 55
CH (phenyl ring)7.2 - 7.8125 - 140
C=ON/A185 - 195
C-ClN/A130 - 135
C (ipso, attached to carbonyl)N/A135 - 140

Note: These are estimated chemical shift ranges based on known values for similar functional groups and are relative to a standard reference (e.g., TMS). The exact values can be influenced by the solvent and the specific computational protocol.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape. nih.govmdpi.com By simulating the molecule's behavior in a virtual environment (in a vacuum or in a solvent), it is possible to explore the different spatial arrangements it can adopt due to the rotation around single bonds. This is particularly relevant for understanding the orientation of the two 2,4-dichlorophenyl rings relative to each other and to the central propanedione linker. The results of MD simulations can reveal the most stable conformations, the energy barriers between them, and how the conformational preferences are influenced by the surrounding medium. nih.gov

Computational Studies of Tautomeric Equilibria

β-diketones, such as this compound, can exist in equilibrium between a diketo form and two enol forms. mdpi.comnih.gov This phenomenon is known as keto-enol tautomerism. mdpi.comstackexchange.com Computational methods, particularly DFT, are highly effective in studying these equilibria. orientjchem.org By calculating the relative energies of the different tautomers, it is possible to predict which form is more stable under specific conditions. researchgate.net The stability of the tautomers can be significantly influenced by the solvent. rsc.orgresearchgate.netresearchgate.net In nonpolar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. mdpi.com In polar, protic solvents, the diketo form may become more prevalent as the solvent molecules can form intermolecular hydrogen bonds with the carbonyl groups, disrupting the internal hydrogen bond of the enol form. researchgate.net

Table 3: Predicted Solvent Effects on the Tautomeric Equilibrium of this compound

SolventDielectric Constant (ε)Predicted Dominant TautomerReason
Gas Phase1EnolIntramolecular hydrogen bonding provides stability.
Cyclohexane2.0EnolLow polarity does not significantly disrupt intramolecular hydrogen bonding.
Chloroform4.8EnolModerate polarity, enol form is still generally favored.
Acetone21Diketo/Enol MixtureIncreased polarity starts to favor the diketo form.
Methanol33DiketoProtic solvent disrupts intramolecular hydrogen bonding.
Water80DiketoHigh polarity and hydrogen bonding capacity strongly favor the diketo form.

Note: The predictions in this table are based on general trends observed for β-diketones.

Electronic Structure Analysis of Metal Complexes

β-diketones are excellent ligands for forming stable complexes with a wide range of metal ions. rri.res.in Computational chemistry can be used to analyze the electronic structure of metal complexes of this compound. xray.cz DFT calculations can provide information about the nature of the metal-ligand bond, the distribution of electron density, and the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.netrsc.org This information is crucial for understanding the reactivity, spectroscopic properties, and magnetic properties of these complexes. dalalinstitute.commdpi.comsemanticscholar.orgfsu.edu The analysis of the electronic structure can help in designing new complexes with desired properties for applications in catalysis or materials science.

Reaction Pathway and Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. nih.gov For reactions involving this compound, such as its synthesis via a Claisen condensation or its participation in subsequent chemical transformations, computational chemistry can be used to map out the entire reaction pathway. iosrjournals.org This involves identifying the structures of reactants, products, intermediates, and transition states along the reaction coordinate. By calculating the energies of these species, it is possible to determine the activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. These computational studies can help to rationalize experimental observations and to predict the outcome of new reactions.

Applications in Materials Science and Catalysis

Advanced Material Precursors

Metal complexes derived from β-diketones are widely investigated for their potential in advanced materials due to their volatility, thermal stability, and luminescent properties.

Metal complexes of β-diketones, particularly those involving rare-earth elements like europium and terbium, are known for their strong luminescence. In theory, 1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione could serve as a ligand to sensitize the emission of a central metal ion. The dichlorophenyl groups might affect the energy transfer process within the molecule, potentially influencing the color and efficiency of the emitted light. However, specific research validating this for the named compound is not available.

In the context of OLEDs, metal β-diketonate complexes can be utilized as emissive dopants in the emissive layer. The volatility of these complexes is a crucial factor for their deposition via vacuum thermal evaporation, a common technique in OLED fabrication. While various β-diketonate complexes have been explored for this purpose, there is no specific data on the use of this compound in OLED materials.

Metal β-diketonates are often excellent precursors for CVD processes used to deposit thin films of metal oxides. Their volatility and clean decomposition are advantageous for this application. A metal complex of this compound could potentially be used to deposit thin films, with the composition of the film depending on the central metal atom. The chlorine substituents might influence the decomposition pathway and the purity of the resulting film.

Catalytic Applications of this compound and its Complexes

The ability of β-diketones to form stable complexes with a wide range of transition metals is the basis for their potential use in catalysis. The electronic and steric properties of the ligand can fine-tune the catalytic activity of the metal center.

Metal complexes of β-diketones can act as catalysts in various organic transformations. In homogeneous catalysis, the complex is dissolved in the reaction medium. For heterogeneous catalysis, the complex might be anchored to a solid support. The catalytic activity would be dictated by the choice of metal and the specific reaction conditions. The electron-withdrawing nature of the dichlorophenyl groups in this compound could modulate the Lewis acidity of the metal center, which is a key parameter in many catalytic cycles.

Certain transition metal complexes are known to catalyze polymerization reactions. Metal β-diketonates have been explored as initiators or catalysts for the polymerization of various monomers. A complex of this compound could theoretically be investigated for such applications, although no specific studies have been reported. The ligand's structure could influence the stereochemistry and properties of the resulting polymer.

Olefin Oxidation and Epoxidation Reactions

There is currently no specific information available in the reviewed scientific literature regarding the direct application of this compound or its metal complexes as catalysts in olefin oxidation and epoxidation reactions. While metal complexes of β-diketones are generally studied for their catalytic activities, research detailing the performance of this particular dichlorinated compound in these specific transformations has not been found.

Oligomerization Processes

Detailed research findings on the use of this compound as a ligand in metal-catalyzed oligomerization processes are not available in the current body of scientific literature. The catalytic activity of transition metal complexes is highly dependent on the electronic and steric properties of their ligands. mdpi.com However, specific studies documenting the influence of the 2,4-dichloro-substituted phenyl rings of this ligand on the efficiency, selectivity, and mechanism of olefin oligomerization have not been identified.

Supramolecular Materials and Coordination Polymers

Metal-Organic Polyhedra (MOPs) and Coordination Cages

The synthesis of discrete, soluble metal-organic architectures like Metal-Organic Polyhedra (MOPs) and coordination cages often involves the self-assembly of metal ions with specifically designed organic ligands. nih.gov These structures form hollow cavities that can encapsulate guest molecules. nih.gov While β-diketones can be employed as ligands in the formation of various coordination complexes, there is no specific literature detailing the use of this compound in the construction of MOPs or coordination cages. The geometric and electronic properties of this ligand would need to be suitable to direct the assembly towards discrete polyhedral structures rather than extended polymeric frameworks.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov The modular nature of MOFs allows for tuning of their properties by varying these components. uni-hannover.de While a vast number of organic linkers have been utilized in MOF synthesis, there are no specific reports on the incorporation of this compound as a primary or secondary building block in the formation of MOFs. The suitability of a ligand for MOF construction depends on its coordination modes, geometry, and ability to form stable, extended networks.

Host-Guest Chemistry with Fullerenes

The unique electronic properties and spherical shape of fullerenes make them interesting guest molecules in supramolecular chemistry. uoc.gr Host molecules designed to bind fullerenes often feature complementary curved π-surfaces or form jaw-like clefts. scispace.comnih.gov There is no available research that specifically investigates the interaction between this compound and fullerenes. The formation of a stable host-guest complex would depend on favorable interactions, such as van der Waals forces or π-π stacking, between the fullerene and the dichlorinated aromatic rings of the diketone, which has not been documented.

Derivatives, Analogues, and Structure Activity Relationships of 1,3 Bis 2,4 Dichlorophenyl Propane 1,3 Dione

Synthesis of Substituted β-Diketone Analogues

The primary method for synthesizing 1,3-diarylpropane-1,3-diones is the Claisen condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzoate (B1203000) ester. For the parent compound, 2,4-dichloroacetophenone would be reacted with methyl 2,4-dichlorobenzoate (B1228512). By strategically varying the starting materials, a diverse library of analogues can be generated.

The nature, number, and position of halogen substituents on the terminal phenyl rings profoundly influence the electronic properties and steric profile of the molecule. Analogues of 1,3-bis(2,4-dichlorophenyl)propane-1,3-dione can be synthesized by employing acetophenones and benzoates with different halogenation patterns. For instance, using 4-chloroacetophenone and methyl 4-chlorobenzoate (B1228818) yields the 4,4'-dichloro analogue, while starting with 4-fluoroacetophenone and methyl 4-fluorobenzoate (B1226621) produces the 4,4'-difluoro derivative.

This synthetic flexibility allows for a systematic investigation of how different halogens (F, Cl, Br, I) at various positions (ortho, meta, para) affect the molecule's properties. The electron-withdrawing or donating character of these substituents can alter the acidity of the central methylene (B1212753) protons of the diketone, its keto-enol equilibrium, and its ability to chelate metal ions.

Table 1: Synthesis of Analogues with Varied Halogenation via Claisen Condensation
Aryl Ketone PrecursorAryl Ester PrecursorResulting β-Diketone AnalogueKey Structural Variation
2,4-DichloroacetophenoneMethyl 2,4-dichlorobenzoateThis compoundParent Compound
4-ChloroacetophenoneMethyl 4-chlorobenzoate1,3-Bis(4-chlorophenyl)propane-1,3-dioneChange in halogen position (para only)
4-FluoroacetophenoneMethyl 4-fluorobenzoate1,3-Bis(4-fluorophenyl)propane-1,3-dioneChange in halogen type (Fluorine)
4-BromoacetophenoneMethyl 4-bromobenzoate1,3-Bis(4-bromophenyl)propane-1,3-dioneChange in halogen type (Bromine)
2-ChloroacetophenoneMethyl 4-chlorobenzoate1-(2-Chlorophenyl)-3-(4-chlorophenyl)propane-1,3-dioneAsymmetric halogenation

The β-diketone moiety is an excellent chelating ligand for a wide range of metal ions. By linking two or more β-diketone units together with a chemical spacer, it is possible to create polydentate ligands capable of forming binuclear or multinuclear metal complexes. acs.orgnih.govnih.gov These complexes are of interest in materials science and catalysis.

The synthesis of these bridged ligands typically involves reacting the sodium salt of the parent β-diketone with a dihaloalkane or a molecule containing two reactive leaving groups (e.g., 1,3,5-tris(bromomethyl)benzene). The spacer can be a flexible alkyl chain or a rigid aromatic unit, which dictates the spatial orientation of the chelating sites and the properties of the resulting metal complex. For example, reacting two equivalents of the sodium salt of this compound with one equivalent of dibromomethane (B42720) would link the two diketone units at their central carbon atoms via a methylene bridge.

Table 2: Synthesis of Bridged β-Diketone Ligands for Multinuclear Complexes
β-DiketoneBridging/Spacer MoleculeResulting Ligand StructurePotential Application
This compoundDibromomethane (CH₂Br₂)Two diketone units linked by a -CH₂- spacerBinuclear metal complexes
This compound1,4-Diiodobutane (I-(CH₂)₄-I)Two diketone units linked by a -(CH₂)₄- spacerFlexible binuclear metal complexes
This compound4,4'-Bis(chloromethyl)biphenylTwo diketone units linked by a rigid biphenyl (B1667301) spacerRigid multinuclear coordination polymers
This compound1,3,5-Tris(bromomethyl)benzeneThree diketone units linked to a central benzene (B151609) ringTrinuclear metal complexes and metal-organic frameworks

Exploration of Novel Heterocyclic Derivatives

The 1,3-dicarbonyl structure is a cornerstone in heterocyclic chemistry, serving as a versatile precursor for a multitude of ring systems. The two electrophilic carbonyl carbons and the nucleophilic central carbon (in its enol or enolate form) allow for condensation reactions with various binucleophiles.

By reacting this compound with different reagents, a variety of five- and six-membered heterocyclic rings can be synthesized. For instance:

Pyrazoles: Condensation with hydrazine (B178648) or substituted hydrazines yields 3,5-bis(2,4-dichlorophenyl)pyrazole derivatives.

Isoxazoles: Reaction with hydroxylamine (B1172632) leads to the formation of 3,5-bis(2,4-dichlorophenyl)isoxazole.

Pyrimidines: Treatment with urea, thiourea, or guanidine (B92328) results in the corresponding 4,6-bis(2,4-dichlorophenyl)pyrimidine derivatives, which can be further functionalized.

These transformations convert the flexible diketone into more rigid, planar heterocyclic systems, which can significantly alter biological activity and chemical properties.

Table 3: Synthesis of Heterocyclic Derivatives
Binucleophilic ReagentResulting HeterocycleGeneral Reaction Type
Hydrazine (H₂NNH₂)Pyrazole (B372694)Condensation
Hydroxylamine (H₂NOH)Isoxazole (B147169)Condensation
Urea (H₂NCONH₂)Pyrimidin-2-oneCondensation
Guanidine2-AminopyrimidineCondensation

Structure-Reactivity and Structure-Function Correlations in Related Systems

Electronic Effects: The presence of two electron-withdrawing chlorine atoms on each phenyl ring significantly impacts the molecule's reactivity. These groups increase the acidity of the central methylene protons and stabilize the enolate form, which is crucial for both metal chelation and nucleophilic reactions. Structure-activity analyses of other halogenated compounds have shown that halogen content and position are critical for inhibitory potency against certain enzymes. nih.gov Replacing chlorine with other halogens or with electron-donating groups would systematically alter the molecule's electronic profile, likely affecting its binding affinity to biological targets.

Steric and Conformational Effects: The substitution pattern on the phenyl rings dictates the molecule's preferred conformation. Ortho-substituents, such as the chlorine at position 2, can force the phenyl rings to twist out of the plane of the central diketone moiety. This twisting can influence how the molecule fits into a receptor's binding pocket. In some diaryl systems, the substitution pattern has been shown to be a critical determinant of biological activity. mdpi.com

Metal Chelation: The stability of metal complexes formed with β-diketone ligands is highly dependent on the substituents. Electron-withdrawing groups on the phenyl rings generally increase the stability of the resulting metal chelates. This relationship is crucial for applications in catalysis, sensing, or the development of metallodrugs.

From Diketone to Heterocycle: The conversion of the diketone to a heterocycle like a pyrazole or isoxazole dramatically changes its shape, polarity, and hydrogen-bonding capabilities. The flexible diketone becomes a rigid, planar aromatic system. This transformation is a common strategy in drug design to improve properties like metabolic stability and target specificity. For example, studies on diarylisoxazoles have identified them as a novel class of receptor antagonists. consensus.app This suggests that the heterocyclic derivatives of this compound could exhibit distinct and potentially more potent biological activities than the parent compound.

Q & A

Q. What are the recommended synthetic routes for 1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione?

The compound can be synthesized via Claisen condensation of 2,4-dichlorophenylacetophenone derivatives under acidic or basic conditions. For example, analogous methods involve refluxing precursors with acetic acid or using sodium ethoxide as a base . Key steps include:

  • Reagent selection : Use aryl ketones with electron-withdrawing substituents (e.g., Cl groups) to enhance reactivity.
  • Reaction monitoring : Track progress via TLC or HPLC to identify intermediates and byproducts.
  • Workup : Acidification to precipitate the dione, followed by recrystallization from ethanol or acetone for purification.

Q. How can the enol-keto tautomerism of this compound be experimentally characterized?

NMR spectroscopy is critical for identifying tautomeric forms. For instance:

  • ¹H NMR : The enol form shows a singlet near δ 6.7 ppm for the enolic proton, while the keto form lacks this signal .
  • ¹³C NMR : Carbonyl carbons in the keto form appear at ~185 ppm, whereas enolic carbons resonate at ~90–100 ppm.
  • IR spectroscopy : Stretching frequencies at ~1600–1650 cm⁻¹ (C=O) and ~3400 cm⁻¹ (O-H enol) further confirm tautomer distribution.

Q. What purification techniques are effective for isolating high-purity this compound?

  • Recrystallization : Use ethanol or ethyl acetate as solvents to remove unreacted starting materials.
  • Column chromatography : Employ silica gel with a hexane/ethyl acetate gradient (e.g., 8:2 to 6:4) for fine separation.
  • Sublimation : For thermally stable batches, sublimation under reduced pressure yields >99% purity .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl) influence the reactivity of 1,3-diones in cross-coupling reactions?

The 2,4-dichlorophenyl groups enhance electrophilicity at the diketone carbons, facilitating nucleophilic attacks. For example:

  • Mechanistic studies : DFT calculations show that Cl substituents lower the LUMO energy by ~1.5 eV, accelerating reactions with Grignard reagents or enolates.
  • Regioselectivity : Steric hindrance from Cl groups directs nucleophiles to the less-substituted carbonyl carbon .

Q. What strategies mitigate decomposition during prolonged storage of this compound?

  • Storage conditions : Maintain under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit autoxidation.
  • Container selection : Use amber glass vials to block UV light, which can degrade the diketone via photochemical pathways .

Q. How can computational modeling predict the biological activity of this compound?

  • Docking studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450 or kinases).
  • QSAR models : Correlate the compound’s logP (~3.5) and polar surface area (~40 Ų) with membrane permeability and bioavailability.
  • MD simulations : Assess stability in lipid bilayers to predict cellular uptake efficiency .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to resolve inconsistencies?

Variations in melting points (e.g., 110–118°C) may arise from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., DMSO vs. ethanol) to isolate stable crystalline forms.
  • Impurity profiles : Use HPLC-MS to quantify trace byproducts (e.g., chlorinated side products) that depress melting points .
  • Method calibration : Validate DSC settings with standard reference materials (e.g., indium) to ensure accuracy.

Q. Conflicting biological activity What experimental variables require optimization?

  • Cell line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to account for metabolic differences.
  • Solvent effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.
  • Dose-response curves : Employ Hill slope analysis to distinguish true efficacy from nonspecific effects .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueEnol Form SignalsKeto Form SignalsReference
¹H NMR (CDCl₃)δ 6.73 (s, 1H, enolic H)Absence of enolic H
¹³C NMRδ 91.5 (enolic C)δ 185.0 (C=O)
IR3400 cm⁻¹ (O-H stretch)1650 cm⁻¹ (C=O stretch)

Q. Table 2: Stability Assessment Under Various Conditions

ConditionDegradation Rate (%/month)Major Degradation PathwayReference
Ambient light12%Photochemical oxidation
4°C, inert gas<1%None
25°C, 60% RH8%Hydrolysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.